Acaprazine

Description

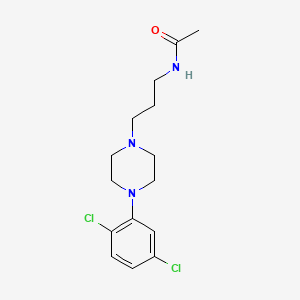

Structure

3D Structure

Properties

CAS No. |

55485-20-6 |

|---|---|

Molecular Formula |

C15H21Cl2N3O |

Molecular Weight |

330.2 g/mol |

IUPAC Name |

N-[3-[4-(2,5-dichlorophenyl)piperazin-1-yl]propyl]acetamide |

InChI |

InChI=1S/C15H21Cl2N3O/c1-12(21)18-5-2-6-19-7-9-20(10-8-19)15-11-13(16)3-4-14(15)17/h3-4,11H,2,5-10H2,1H3,(H,18,21) |

InChI Key |

SGYVNBUUTWSSJC-UHFFFAOYSA-N |

SMILES |

CC(=O)NCCCN1CCN(CC1)C2=C(C=CC(=C2)Cl)Cl |

Canonical SMILES |

CC(=O)NCCCN1CCN(CC1)C2=C(C=CC(=C2)Cl)Cl |

Appearance |

Solid powder |

Other CAS No. |

55485-20-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Acaprazine |

Origin of Product |

United States |

Molecular Architecture and Structure Activity Relationship Sar Studies of Acaprazine

Structural Elucidation and Key Pharmacophoric Features of Acaprazine

This compound's molecular framework, N-[3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]propyl]acetamide, comprises three principal components: an acetamide (B32628) group, a piperazine (B1678402) ring, and a dichlorophenyl substituent wikipedia.orghodoodo.comchembase.cn. Each of these moieties contributes uniquely to the compound's three-dimensional arrangement and its capacity for receptor interaction.

The 2,5-dichlorophenyl group attached to the piperazine ring is critical for this compound's receptor interactions. Halogen atoms, such as chlorine, can significantly influence the electronic properties, lipophilicity, and steric bulk of a molecule nih.govrsc.org. The two chlorine atoms on the phenyl ring are electron-withdrawing, which can alter the electron density distribution across the aromatic system and potentially enhance specific interactions like halogen bonding with suitable receptor atoms nih.gov. The lipophilicity conferred by the dichlorophenyl group is often essential for traversing biological membranes and engaging in hydrophobic interactions with non-polar regions of a receptor binding site rsc.org. The steric bulk of this substituted phenyl group also dictates its fit within the receptor's hydrophobic pockets, contributing to the specificity and affinity of binding. SAR studies on similar compounds often reveal that the position and nature of substituents on the phenyl ring are crucial determinants of activity, influencing pi-stacking, van der Waals forces, and other non-covalent interactions nih.govdrughunter.com.

Investigation of the Piperazine Ring System's Conformational Dynamics

Computational and Synthetic Methodologies for this compound SAR Elucidation

Elucidating the SAR of a compound like this compound involves a combination of computational and experimental approaches, providing a comprehensive understanding of how structural modifications impact biological activity collaborativedrug.comgardp.org.

Computational methods play a vital role in predicting and rationalizing the interactions between this compound and its potential biological targets.

Molecular Docking: This technique predicts the preferred orientation (binding pose) of this compound within a receptor's active site and estimates the binding affinity plos.orgmdpi.comnih.govmedsci.org. By analyzing the docking results, researchers can identify key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions that contribute to binding plos.org. For this compound, molecular docking studies would help visualize how the acetamide, piperazine, and dichlorophenyl moieties interact with specific amino acid residues in the target receptor.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations offer insights into the dynamic behavior of this compound and its target over time mdpi.comnih.govnih.govarxiv.org. These simulations can reveal the flexibility of the piperazine ring, the stability of binding poses, and conformational changes in both the ligand and the receptor that occur during binding cumbria.ac.uknih.govnih.gov. MD simulations are crucial for understanding the entropic contributions to binding and for identifying transient interactions that might be missed in static docking studies.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR involves developing mathematical models that correlate a compound's chemical structure (represented by molecular descriptors) with its biological activity nih.govsums.ac.irfrontiersin.orgnih.gov. For this compound, QSAR models could be built by synthesizing a series of analogs and measuring their activities. The models would then identify which specific structural features or physicochemical properties (e.g., lipophilicity, electronic properties, steric bulk) quantitatively influence the activity, guiding the design of more potent or selective compounds nih.govfrontiersin.org.

Experimental SAR profiling involves the systematic synthesis of this compound analogs, where specific parts of the molecule are chemically modified to probe their contribution to activity drughunter.comnih.govnih.govnih.gov. This iterative process typically involves:

Modifications to the Acetamide Moiety: Altering the alkyl group attached to the carbonyl or the nitrogen atom (e.g., changing to a different acyl group, or introducing substituents on the nitrogen) to understand the impact on hydrogen bonding and steric fit.

Modifications to the Piperazine Ring: Varying substituents on the piperazine nitrogen atoms, or introducing different linkers, to explore the impact on conformational flexibility, basicity, and interactions with the receptor's binding site researchgate.net.

Modifications to the Substituted Phenyl Group: Changing the position or nature of the halogen substituents (e.g., replacing chlorine with fluorine or bromine, or varying their positions on the phenyl ring) to assess the effects of lipophilicity, electronic properties, and steric hindrance on receptor binding nih.govdrughunter.com.

By synthesizing and testing these analogs, researchers can generate empirical data that validates and refines the hypotheses derived from computational studies, thereby building a robust SAR profile for this compound.

In Silico Approaches: Molecular Docking, Molecular Dynamics Simulations, and Quantitative Structure-Activity Relationship (QSAR) Models

Theoretical and Experimental Derivations of this compound's Molecular Basis of Action

This compound is recognized as an anxiolytic and "adrenolytic" drug wikipedia.orghodoodo.com. Its proposed molecular basis of action stems from its classification within the phenylpiperazine group, which typically exerts its effects through interactions with various neurotransmitter systems in the central nervous system ontosight.ai.

Theoretical Derivations: The theoretical understanding of this compound's action is primarily based on the known pharmacology of phenylpiperazine derivatives. These compounds are often implicated in modulating dopamine (B1211576), serotonin (B10506), and adrenergic receptors ontosight.ai. As an "adrenolytic" agent, this compound is theoretically expected to antagonize adrenergic receptors, which could contribute to its anxiolytic effects by reducing sympathetic nervous system activity wikipedia.org. The interaction with serotonin and dopamine receptors, characteristic of many anxiolytic and antipsychotic agents within this class, suggests that this compound may influence mood regulation, anxiety levels, and potentially psychotic symptoms by modulating these critical neurotransmitter pathways ontosight.ai.

Experimental Derivations: While specific detailed experimental findings on this compound's precise receptor binding profiles and downstream signaling pathways are not widely published, general research on structurally similar compounds provides context. Experimental observations classify this compound as an anxiolytic, indicating its ability to alleviate anxiety, and an adrenolytic, suggesting it blocks adrenergic receptors wikipedia.orghodoodo.com. These classifications imply experimental evidence supporting its effects on the relevant physiological systems, even if the specific receptor affinities and detailed molecular mechanisms are not extensively elucidated in publicly accessible literature. The potential for antipsychotic, anxiolytic, or antidepressant activities for compounds with structures similar to this compound has been indicated through their ability to interact with dopamine, serotonin, and other neurotransmitter receptors ontosight.ai.

Further in-depth experimental studies would typically involve receptor binding assays to determine affinity and selectivity for specific dopamine, serotonin (e.g., 5-HT1A, 5-HT2A), and adrenergic (e.g., α1) receptor subtypes, as well as functional assays to assess agonist or antagonist activity. Such detailed experimental data would provide a more complete picture of this compound's molecular basis of action.

Table 2: Proposed Pharmacological Activities and Associated Neurotransmitter Systems

| Pharmacological Activity | Associated Neurotransmitter Systems | Source |

| Anxiolytic | Serotonin, Dopamine, Adrenergic | ontosight.aiwikipedia.org |

| Adrenolytic | Adrenergic | wikipedia.orghodoodo.com |

| Potential Antipsychotic | Dopamine, Serotonin | ontosight.ai |

| Potential Antidepressant | Serotonin, Dopamine | ontosight.ai |

Pharmacological Characterization of Acaprazine S Biological Activities

Neurotransmitter System Interactions of Acaprazine

Research into compounds structurally similar to this compound indicates a potential for interaction with various neurotransmitter systems, including dopaminergic, serotonergic, and other receptors. ontosight.ai Nevertheless, specific and detailed findings pertaining to this compound's direct interactions with these systems are limited in publicly accessible scientific literature. ontosight.ai

While the phenylpiperazine class of compounds often demonstrates interactions with dopaminergic receptors, specific detailed research findings on this compound's binding affinities and functional modulation of these receptors are not widely available. ontosight.ai The exact nature and extent of this compound's influence on dopaminergic pathways remain largely unexplored in published studies.

Similar to its dopaminergic interactions, detailed data concerning this compound's binding to and functional modulation of serotonergic receptors are not readily accessible in the scientific literature. ontosight.ai Although its chemical class suggests a potential for such interactions, specific experimental evidence for this compound itself is scarce.

This compound is described as an "adrenolytic" agent. wikipedia.orgbiocat.comhodoodo.com This classification implies that the compound interacts with adrenergic receptors, likely exerting an antagonistic effect. However, specific quantitative data on this compound's binding affinities for different adrenergic receptor subtypes (e.g., α1, α2, β) and the precise functional consequences of these interactions are not detailed in current public records.

Beyond the primary neurotransmitter systems, the potential for this compound to engage with other neurotransmitter pathways has not been extensively characterized in publicly available research. Further investigation would be required to delineate any broader spectrum of neurotransmitter system interactions.

Adrenergic Receptor Binding and Functional Modulation

Pharmacodynamic Profile of this compound

The pharmacodynamic profile of this compound, which describes the effects of the drug on the body and its mechanism of action, is not well-documented with specific details in the public domain. ontosight.ai

Specific research detailing the cellular signaling pathways directly influenced by this compound is not widely available. While many pharmacologically active compounds modulate various intracellular signaling cascades to exert their effects, explicit findings for this compound in this regard are not found in current public scientific literature.

Receptor Occupancy Studies and Their Implications

Detailed receptor occupancy studies specifically for this compound are not available in the provided search results. Receptor occupancy studies typically investigate the extent to which a drug binds to its target receptors within biological systems, providing insights into its mechanism of action and potential pharmacological effects. Such studies are crucial for understanding the therapeutic potential and selectivity of a compound. Without specific data, the implications of this compound's receptor binding profile cannot be described.

Pharmacokinetic Assessment in Research Models

A comprehensive pharmacokinetic assessment of this compound in research models, including its absorption, distribution, metabolism, and elimination kinetics, is not detailed within the provided information. Pharmacokinetics is the study of how a drug moves through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). mhmedical.commsdmanuals.com Understanding these dynamics is fundamental to characterizing a drug's behavior in vivo.

Absorption and Distribution Dynamics of this compound

Information regarding the specific absorption and distribution dynamics of this compound in research models is not present in the provided search results. Drug absorption refers to the movement of a drug from its site of administration into the bloodstream, while distribution describes its dispersion throughout the body's tissues and fluids. mhmedical.com Factors such as molecular size, structural features, degree of ionization, lipid solubility, and protein binding influence these processes. mhmedical.commhmedical.com

Metabolic Pathways and Metabolite Identification of this compound

The specific metabolic pathways and identified metabolites of this compound are not detailed in the provided search results. Drug metabolism, primarily occurring in the liver, transforms drugs into more polar metabolites, facilitating their elimination. mhmedical.comnih.gov This process often involves phase I reactions (e.g., oxidation, reduction, hydrolysis) and phase II reactions (conjugation with polar moieties). nih.gov Identification of metabolites is crucial for understanding a drug's biotransformation and potential active or inactive breakdown products. pharmaron.comchemrxiv.orgwuxiapptec.com

Elimination Kinetics and Routes of this compound

Data on the elimination kinetics and routes of this compound are not available in the provided search results. Drug elimination, the final stage of pharmacokinetics, involves the removal of the drug and its metabolites from the body, primarily through the kidneys and liver. mhmedical.comnih.gov Elimination kinetics describe the rate at which a drug is cleared from the systemic circulation, often following first-order kinetics where a constant percentage of the drug is eliminated per unit time. nih.govmhmedical.com

Preclinical Research on Acaprazine S Therapeutic Potential

In Vitro Pharmacological Screening and Profiling of Acaprazine

In vitro pharmacology involves experiments conducted on microorganisms and cells outside their normal biological environment to research the biological effects of drugs bmglabtech.com. These studies are crucial for understanding a compound's mechanism of action, potency, and selectivity at a molecular and cellular level bmglabtech.com.

Cell-based assays are fundamental tools in drug discovery, measuring various parameters in living or fixed cells to understand gene, protein, or whole cellular functions and their regulatory mechanisms bmglabtech.com. They are used to screen for potential inhibitors or inducers of biological processes and to localize effects within a cell bmglabtech.com. These assays can provide rich, multidimensional data by observing the impact of compounds on cell structures and morphology google.com. They are designed to identify compounds that can cross cell membranes and exert their intended effect without harming host cells nih.gov. While cell-based assays are vital for assessing the biological activity and potency of drugs, specific results for this compound from such assays are not extensively documented in publicly accessible literature.

Biochemical assays, also known as target-based screens, utilize isolated enzymes or cellular components to identify molecules that directly bind to and inhibit a specific target mdpi.com. These assays are employed to measure the activity of enzymes and receptors, providing insights into a compound's affinity and functional effects on specific molecular targets . For compounds like this compound, which are suggested to interact with neurotransmitter systems, biochemical assays would typically investigate binding affinities and functional modulation of various dopamine (B1211576), serotonin (B10506), and adrenergic receptors. However, specific detailed findings or data tables from biochemical assays directly pertaining to this compound's enzyme and receptor activity are not widely published.

Cell-Based Assays for Target Engagement and Efficacy

In Vivo Animal Models for Behavioral and Neuropsychiatric Indications

In vivo animal models are indispensable for evaluating the therapeutic potential of compounds for neuropsychiatric indications, as they allow for the assessment of complex behavioral and physiological responses within a living system bienta.net. These models aim to simulate aspects of human psychiatric conditions and are used to screen novel therapeutic agents wikipedia.org.

Antipsychotic-like activity is often assessed in animal models that mimic aspects of psychosis, such as those involving dopaminergic hyperactivity or deficits in cognitive and social behaviors. Examples include models using phencyclidine (PCP) administration, which can induce cognitive deficits and negative symptoms in rodents, or apomorphine-induced climbing behavior, which is antagonized by antipsychotics via D2 receptor antagonism nih.govcpn.or.kr. These models help evaluate a compound's ability to reverse or prevent psychosis-like behaviors. Despite the suggestion of this compound's potential antipsychotic activity wikipedia.org, specific preclinical data from such animal models for this compound are not widely documented.

Animal models for assessing antidepressant-like activity often involve inducing despair or anhedonia (loss of interest or pleasure) in rodents. Widely used models include the forced swim test (FST) and tail suspension test (TST), where a reduction in immobility time is indicative of antidepressant effects wikipedia.orgresearchgate.netskalamatbaa.com. The chronic unpredictable mild stress (CUMS) model is also frequently used, as it induces long-lasting behavioral, neurochemical, and neuroendocrinological changes resembling human depressive states, including anhedonia, which can be assessed by sucrose (B13894) preference tests wikipedia.orgskalamatbaa.com. While this compound's potential antidepressant activity has been noted wikipedia.org, specific detailed findings or data tables from these animal models characterizing its antidepressant-like effects are not publicly available.

Investigation of this compound's Effects on Cognitive Domains

Neurobiological Correlates of this compound Action in Preclinical Studies

Understanding the neurobiological correlates of a drug's action in preclinical studies involves delving into how the compound interacts with the brain at a functional and chemical level. This provides insights into its potential therapeutic mechanisms.

Electrophysiological recordings and neuroimaging techniques are invaluable tools in preclinical research for elucidating the neural circuitry and activity patterns influenced by a drug. In vivo electrophysiological recordings, such as single-unit recordings or local field potential (LFP) recordings, allow researchers to monitor the electrical activity of neurons or neuronal populations in awake, behaving, or anesthetized animals. nih.govblackrockneurotech.commdpi.comscientistlive.comresearchgate.net These methods are crucial for understanding how a drug modulates neuronal firing rates, oscillatory patterns, and synaptic transmission. mdpi.comscientistlive.com Neuroimaging techniques, particularly functional magnetic resonance imaging (fMRI) in small animals, enable non-invasive visualization of brain activity by detecting changes in blood oxygenation levels (BOLD contrast). nih.govmdpi.comnih.govfrontiersin.org This allows for the mapping of functional connectivity and regional brain activation in response to drug administration or behavioral tasks. nih.govnih.govfrontiersin.org While these techniques are widely applied in neuroscience and drug discovery to understand the effects of various compounds on brain function, specific published data detailing electrophysiological recordings or neuroimaging studies directly investigating this compound's action in animal models are not available in the examined literature.

Neurochemical analysis of neurotransmitter turnover and release is fundamental to understanding a drug's impact on brain chemistry. Neurotransmitters like dopamine, serotonin, and noradrenaline play crucial roles in regulating mood, cognition, and behavior. nih.govnih.govnih.govnih.gov Turnover refers to the rate at which neurotransmitters are synthesized, released, and metabolized, providing an indicator of their dynamic activity within the brain. nih.govnih.gov Techniques such as microdialysis, high-performance liquid chromatography (HPLC) with electrochemical detection, and mass spectrometry are commonly employed to quantify neurotransmitter levels and their metabolites in specific brain regions, thereby assessing changes in their synthesis, release, and reuptake. nih.govnih.gov While the interaction of this compound with various neurotransmitter systems is generally acknowledged due to its structural class, specific detailed research findings on its direct effects on neurotransmitter turnover and release in preclinical studies are not documented in the available information. ontosight.ai

Exploratory Clinical Research Avenues for Acaprazine

Initial Human Investigations and Phase 0/I Studies

Specific reports detailing initial human investigations or Phase 0/I studies exclusively for Acaprazine are not widely available in academic literature wikipedia.org. Generally, Phase 0 and Phase I clinical trials are crucial early stages in the development of novel compounds.

Phase 0 Clinical Trials: These are exploratory studies, sometimes referred to as "proof-of-concept" trials or ExpIND studies, conducted prior to traditional Phase I trials news-medical.netnih.gov. They typically involve a very small number of participants, often fewer than 15, receiving microdoses of the investigational drug for a short duration, usually less than seven days nih.govcancer.orgcancerresearchuk.org. The primary aim of Phase 0 trials is not to assess therapeutic effects or safety profiles in terms of adverse events, but rather to gather preliminary data on how the drug behaves in humans news-medical.netcancer.orgcancerresearchuk.org. This includes assessing pharmacokinetics (what the body does to the drug, e.g., absorption, distribution, metabolism, excretion) and pharmacodynamics (what the drug does to the body, e.g., target modulation or mechanism of action) news-medical.netnih.gov. Such studies help in selecting promising drug candidates for further development based on human data rather than solely relying on animal models news-medical.net.

Phase I Clinical Trials: These are typically the first step in testing new treatments in humans, involving a small number of participants, usually 20 to 100, who may be healthy volunteers or individuals with the condition of interest cancerresearchuk.orgfda.govadvarra.com. The main objectives of Phase I studies are to evaluate the drug's safety, side effects, and how it interacts with the human body cancerresearchuk.orgfda.govadvarra.com. Researchers carefully monitor participants and may gradually increase the dosage to understand the drug's early effects advarra.com.

If this compound were to undergo clinical development, initial human investigations would likely follow these established Phase 0 and Phase I frameworks to characterize its fundamental behavior in biological systems and establish initial human data for further research.

Role of this compound in Psychiatric Research Contexts

This compound has been noted as being "used in psychiatric research" onelook.com. Given its classification as an anxiolytic wikipedia.org, its potential role in psychiatric research contexts would primarily revolve around its effects on anxiety-related disorders. Novel neuroactive compounds are often investigated for their ability to modulate neurotransmitter systems, such as dopamine (B1211576), noradrenaline, and serotonin (B10506), which are implicated in various mental disorders nih.gov. Research in this area seeks to identify new mechanisms of action or refine existing ones to address unmet needs in psychopharmacology nih.gov. For compounds like this compound, exploratory research might focus on understanding its specific receptor affinities and how these translate into anxiolytic or other neuroactive properties in preclinical models, which could then inform potential translational research avenues.

Methodological Considerations for Future Clinical Trials of this compound

Future clinical trials involving this compound, or any novel neuroactive compound, would require rigorous methodological considerations to ensure scientific validity and the reliability of results. Key aspects include:

Trial Design: Common designs include parallel-group studies, where participants are randomized to different treatment arms (e.g., active drug, placebo), or cross-over studies, where each participant receives both the active drug and a comparator at different times cambridge.org. The choice of design depends on the research question and the compound's characteristics.

Participant Selection: Careful consideration of inclusion and exclusion criteria is crucial to define the study population and ensure generalizability of results nih.govnih.govopenaccessjournals.com. This involves balancing the need for a homogeneous group for initial efficacy signals with the desire for a diverse and representative population to understand broader applicability openaccessjournals.comnih.gov.

Outcome Assessments: Selecting appropriate and sensitive outcome measures is vital for evaluating the compound's effects. In psychiatric research, this often involves validated rating scales and objective measures relevant to the targeted condition nih.govresearchgate.net.

Blinding and Randomization: To minimize bias, clinical trials typically employ blinding (e.g., double-blind, where neither participants nor researchers know who receives which treatment) and randomization (assigning participants to treatment groups by chance) cancerresearchuk.orgastrazenecaclinicaltrials.com.

Statistical Analysis: Robust statistical methods are essential to analyze collected data and determine the significance of observed effects nih.govopenaccessjournals.com.

Addressing Challenges: Hurdles in psychopharmacology trials include the placebo effect, difficulty in patient stratification, and the need for precise inclusion/exclusion criteria nih.gov. Methodologies are continuously evolving to de-risk trial programs for novel agents nih.gov.

Ethical Considerations in Clinical Research on Novel Neuroactive Compounds

Ethical considerations are paramount in clinical research involving human participants, especially with novel neuroactive compounds due to their potential impact on the brain and behavior. Adherence to established ethical principles is essential to protect participants' rights and well-being openaccessjournals.comnih.govupenn.edumemoinoncology.com. Key ethical principles include:

Social Value: The research must address a significant health problem and have the potential to generate knowledge that improves health or well-being nih.govnih.gov.

Scientific Validity: The research must be methodologically rigorous and designed to produce reliable and interpretable data nih.govupenn.edunih.gov.

Fair Participant Selection: Participants should be selected based on scientific objectives, not vulnerability or privilege, ensuring equitable distribution of risks and benefits nih.govupenn.edunih.gov. Systematic underrepresentation of certain populations, unless scientifically justified, conflicts with this principle nih.gov.

Favorable Risk-Benefit Ratio: The potential benefits to participants and society must outweigh the risks involved, and risks should be minimized nih.govnih.govconsensus.app. This is particularly critical for novel compounds where risks may be less characterized.

Independent Review: Research protocols must undergo review and approval by an independent ethics committee or institutional review board (IRB) to ensure ethical standards are met nih.govastrazenecaclinicaltrials.comupenn.educonsensus.app.

Informed Consent: Participants must be fully informed of the study's purpose, procedures, potential risks, and benefits, and provide voluntary consent without coercion nih.govupenn.edumemoinoncology.comnih.govconsensus.app. For individuals with impaired decision-making capacity, alternative pathways like surrogate consent are considered nih.gov.

Respect for Participants: Throughout the study, participants' privacy and interests must be protected, and they must be treated respectfully nih.govupenn.edu. This includes ensuring confidentiality and allowing participants to withdraw at any time without negative consequences upenn.edu.

These ethical guidelines ensure that clinical research on novel neuroactive compounds is conducted responsibly, prioritizing the welfare of human subjects while advancing scientific understanding.

Advanced Methodologies in Acaprazine Drug Discovery and Development Research

Formulation Science and Delivery System Innovations for Acaprazine

Formulation science plays a critical role in determining a drug's bioavailability and is a key factor in the successful development of drug delivery systems. nmevents.se Many active pharmaceutical ingredients (APIs), including potentially this compound, may exhibit physicochemical properties that challenge traditional formulation methods, necessitating innovative strategies. nmevents.se

Co-crystallization is an emerging approach in pharmaceutical development aimed at enhancing the physicochemical properties of drug substances, such as solubility, stability, and bioavailability, without altering their chemical composition. researchgate.netugr.esnih.govjapsonline.com A pharmaceutical co-crystal is a crystalline entity composed of an API, like this compound, and a stoichiometric amount of a pharmaceutically acceptable co-crystal former, held together by intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.netugr.esnih.govjapsonline.com

This strategy is particularly beneficial for poorly soluble drugs, classified under BCS (Biopharmaceutics Classification System) class II, by improving their dissolution rate. researchgate.netjapsonline.com While the principles of co-crystallization offer a promising avenue for optimizing drug properties, specific detailed research findings on co-crystallization strategies applied directly to this compound for enhancing its pharmacological attributes are not extensively reported in the publicly available scientific literature. However, if this compound were to exhibit solubility or stability challenges, co-crystallization would be a viable strategy to explore.

Nanoparticle-based drug delivery systems represent an innovative approach to improve the precision, release characteristics, and efficacy of therapeutic agents. worldbrainmapping.orgfrontiersin.org These systems, typically ranging from 1 to 1000 nanometers in size, can encapsulate a wide range of therapeutic compounds. worldbrainmapping.orgnih.gov Key advantages include increased bioavailability, reduced side effects by minimizing exposure of healthy tissues, and improved drug stability by protecting agents from degradation. worldbrainmapping.orgnih.gov

Nanoparticles can be engineered for targeted delivery, either passively or actively. Passive targeting often leverages the enhanced permeability and retention (EPR) effect in certain disease states, such as tumors or inflammatory sites. frontiersin.orgnih.gov Active targeting involves modifying the nanoparticle surface with ligands (e.g., peptides, antibodies) that specifically recognize and bind to receptors on target cells or tissues, thereby increasing drug concentration at the intended site and reducing systemic toxicity. worldbrainmapping.orgfrontiersin.orgdovepress.com For a compound like this compound, if targeted delivery to specific neurological sites or other tissues were desired, nanoparticle encapsulation could offer a means to overcome biological barriers, such as the blood-brain barrier, and achieve more precise drug distribution. worldbrainmapping.orgfrontiersin.org

However, specific research detailing the development or application of nanoparticle-based delivery systems for targeted this compound administration is not widely documented in public research. The general principles of nanoparticle drug delivery, including the use of polymeric nanoparticles, liposomes, or micelles, could theoretically be applied to this compound to enhance its delivery profile if its therapeutic target and pharmacokinetic limitations warranted such an approach. nih.govnih.gov

Co-crystallization Strategies for Enhancing Pharmacological Attributes

Analytical Chemistry Techniques for this compound Characterization and Quantification

Analytical chemistry is fundamental to drug development, encompassing the qualitative and quantitative analysis of chemical compounds to ensure drug purity, potency, stability, and to support pharmacokinetic studies. aragen.com For this compound, various advanced analytical techniques would be employed for its comprehensive characterization and quantification throughout any development process.

Spectroscopic methods provide detailed information about a compound's molecular structure and composition. aragen.comspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy offers detailed insights into the molecular structure and conformational subtleties of organic compounds by analyzing the interaction of nuclear spins with magnetic fields. aragen.comspectroscopyonline.comjfn.ac.lk For this compound, NMR (e.g., 1H NMR, 13C NMR, and 2D NMR techniques like COSY, HMQC, HMBC, NOESY) would be indispensable for confirming its chemical structure, identifying different proton and carbon environments, and elucidating any structural ambiguities or isomeric forms. jfn.ac.lkchemistrydocs.com

Mass Spectrometry (MS) : Mass spectrometry identifies compounds based on their mass-to-charge ratio, providing precise molecular weight information and aiding in the elucidation of molecular formula and fragmentation patterns. aragen.comjfn.ac.lknih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are routinely coupled with separation techniques for enhanced specificity and sensitivity, crucial for analyzing complex mixtures. chemistrydocs.comnih.govbiomedres.usnih.gov For this compound, MS would be used to confirm its molecular weight (330.25 g/mol ), identify potential degradation products, and verify its purity.

Chromatographic techniques are essential for separating, identifying, and quantifying components within a mixture, playing a critical role in assessing drug purity and profiling impurities. aragen.combiomedres.uschromatographyonline.compharmainfo.in

High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used technique for separating and quantifying components based on their interactions with a stationary phase. aragen.combiomedres.usresolvemass.ca Reversed-phase HPLC (RP-HPLC) is frequently employed for impurity profiling of drug substances. chromatographyonline.com For this compound, HPLC would be utilized to determine its purity, identify and quantify related substances, and monitor its stability over time by detecting degradation products. biomedres.usresolvemass.ca

Gas Chromatography (GC) : GC is primarily used for volatile compounds, separating them based on their boiling points and interaction with the column material. aragen.com GC, often coupled with MS (GC-MS), is particularly useful for identifying residual solvents and volatile impurities in drug substances. biomedres.usresearchgate.netresolian.com While this compound itself might not be highly volatile, GC-MS could be applied to analyze residual solvents from its synthesis or other volatile impurities.

Thin Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) : These planar chromatographic methods are cost-effective and offer rapid separation, often used for preliminary screening of impurities. biomedres.usresearchgate.netijrti.org

The identification and quantification of impurities in APIs like this compound are critical for regulatory compliance and ensuring the safety and efficacy of pharmaceutical products. biomedres.uspharmainfo.inresearchgate.net

Bioanalytical method development involves designing, validating, and applying analytical techniques to quantify drugs, metabolites, and biomarkers in biological matrices such as plasma, serum, urine, or tissues. resolvemass.calabmanager.comeuropa.eu These methods are crucial for pharmacokinetic (PK) and drug metabolism studies, which assess how a drug is absorbed, distributed, metabolized, and excreted in the body. nih.govresolvemass.ca

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) : LC-MS/MS is the predominant technique in bioanalytical laboratories due to its high sensitivity, specificity, and throughput for detecting and quantifying small molecules, peptides, and metabolites in complex biological samples. nih.govresolvemass.ca For this compound, LC-MS/MS would be the method of choice for:

Quantification of this compound : Measuring the concentration of this compound in biological fluids (e.g., plasma, urine) from preclinical studies to understand its absorption and distribution. nih.govresolvemass.ca

Metabolite Identification and Quantification : Identifying and quantifying any metabolites of this compound formed in the body. This is crucial as active metabolites can contribute to the drug's pharmacological effects and can also be important for regulatory assessment. nih.govresolvemass.cabiopharmaservices.com Bioanalytical methods must assess the impact of major metabolites on the accuracy and precision of analyte measurement. biopharmaservices.com

The development and validation of these bioanalytical methods ensure accurate, reliable, and reproducible results, which are critical for drug discovery and development programs and for supporting regulatory submissions. resolvemass.calabmanager.comeuropa.eu

Chromatographic Techniques for Purity and Impurity Profiling

Pharmacogenomics and Biomarker Discovery in Relation to this compound Response

Pharmacogenomics is a rapidly evolving field that investigates how an individual's genetic makeup influences their response to drugs nih.govmsdmanuals.commdpi.com. The goal is to enable personalized medicine, where genetic profiles guide the selection of the most effective and safest drugs at appropriate doses, thereby optimizing therapeutic outcomes and minimizing adverse reactions mdpi.comcnio.es. This involves studying genetic variations that affect drug absorption, metabolism, distribution, excretion (pharmacokinetics), and the drug's effects on the body (pharmacodynamics) mdpi.comnih.gov.

Biomarker discovery, a closely related discipline, focuses on identifying measurable indicators of a biological state or condition that can predict a patient's response or non-response to a particular therapy nih.gov. These predictive biomarkers are crucial for patient stratification, allowing for the selection of patient groups more likely to benefit from a specific treatment nih.gov.

Despite the general advancements in pharmacogenomics and biomarker discovery across various therapeutic areas, specific detailed research findings, comprehensive data tables, or identified biomarkers directly related to this compound's pharmacogenomic response are not widely available in the public domain ontosight.ai. Information regarding this compound's precise mechanism of action and clinical uses remains limited, indicating that extensive pharmacogenomic studies or biomarker discovery efforts for this particular compound have not been broadly published ontosight.ai. This lack of specific data is likely attributable to this compound's status as a compound that was never marketed and remains in early stages of investigation, requiring further research into its pharmacological properties and potential therapeutic applications ontosight.aiwikipedia.org.

Perspectives and Future Directions in Acaprazine Research

Identification of Novel Molecular Targets and Pathways for Acaprazine

While this compound is known for its anxiolytic and adrenolytic properties, the precise molecular targets and pathways mediating these effects, particularly at a detailed mechanistic level, remain areas for in-depth investigation. Future research could employ high-throughput screening, proteomic profiling, and advanced computational biology techniques to systematically identify novel protein interactions and signaling cascades influenced by this compound. Understanding these interactions could reveal previously unrecognized therapeutic opportunities or provide a more comprehensive understanding of its known activities. For instance, exploring its interaction with various adrenergic receptor subtypes beyond a general "adrenolytic" classification, or investigating its potential modulation of specific neurotransmitter systems, could yield valuable insights.

Development of Structure-Guided Drug Design for this compound Analogues

Structure-guided drug design (SBDD) is a powerful approach that utilizes the three-dimensional (3D) structures of biological targets to rationally design and optimize therapeutic agents. drugdiscoverynews.comswri.orgbiocryst.comgreeley.org For this compound, if specific molecular targets are identified, SBDD could be instrumental in developing novel analogues with improved potency, selectivity, and pharmacokinetic profiles. This process typically involves:

Target Structure Determination: Obtaining high-resolution 3D structures of this compound's target proteins through techniques such as X-ray crystallography or cryogenic electron microscopy (Cryo-EM). drugdiscoverynews.combiocryst.com

Computational Modeling: Employing molecular docking and dynamics simulations to predict how this compound or its potential analogues interact with the binding sites of target proteins. drugdiscoverynews.comswri.orgbiocryst.com

Iterative Design and Synthesis: Using the insights from structural and computational analyses to guide the synthesis of new this compound analogues, followed by experimental testing of their biological activity. drugdiscoverynews.com

This iterative cycle of design, synthesis, and testing would allow for the rational refinement of compounds, aiming for optimal binding affinity and specificity, and potentially leading to the development of more effective and targeted this compound-based therapies.

Collaborative Research Initiatives for Comprehensive this compound Profiling

Collaborative research is a cornerstone of modern drug discovery, enabling the pooling of diverse resources, expertise, and data to achieve breakthroughs that would be challenging for individual entities alone. thermofisher.comremedi4all.org For this compound, establishing collaborative initiatives could facilitate a comprehensive profiling of its pharmacological and toxicological properties. This could involve:

Academic-Industry Partnerships: Collaborations between academic research institutions, which often focus on fundamental mechanistic studies, and pharmaceutical companies, with their expertise in drug development and screening technologies.

Multicenter Studies: Conducting preclinical studies across multiple independent laboratories using shared protocols to enhance reproducibility and generalizability of findings. biorxiv.org

Data Sharing Platforms: Developing shared databases and platforms for researchers to contribute and access data related to this compound's synthesis, biological activity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Interdisciplinary Teams: Assembling teams with expertise spanning medicinal chemistry, pharmacology, structural biology, computational chemistry, and clinical research to provide a holistic approach to this compound profiling.

Such initiatives could accelerate the discovery of new applications and overcome the challenges associated with developing unmarketed compounds.

Bridging Preclinical Discoveries to Clinical Translation for this compound

Bridging the gap between preclinical discoveries and clinical translation is a critical phase in drug development, involving rigorous testing to assess a compound's safety and suitability for human use. iaea.orgmdbneuro.com Since this compound was never marketed, a significant focus for future research would be on establishing a robust preclinical data package to support potential clinical development. This would involve:

In Vitro and In Vivo Studies: Conducting comprehensive in vitro assays and in vivo studies in relevant animal models to characterize this compound's efficacy, pharmacokinetics, and pharmacodynamics. iaea.org

Biomarker Identification: Identifying and validating biomarkers that can predict this compound's response or potential side effects, which are crucial for guiding clinical trials.

Translational Models: Utilizing preclinical models that accurately reflect human conditions to improve the predictiveness of preclinical data for clinical outcomes. mdbneuro.com

Regulatory Pathway Planning: Developing a clear strategy for navigating regulatory requirements, including Good Laboratory Practice (GLP) studies, to generate valid nonclinical scientific data for Investigational New Drug (IND) application. iaea.org

The goal would be to generate sufficient evidence to justify and design initial human clinical trials, if warranted by compelling preclinical data.

Therapeutic Repurposing Potential of this compound

Drug repurposing, also known as drug repositioning or reprofiling, is an attractive strategy that involves identifying new therapeutic applications for existing drugs that have already been approved or have undergone significant preclinical development but were never marketed. nih.govnih.gov Given that this compound was never marketed, it is a prime candidate for repurposing. This approach offers several advantages, including reduced development time and costs due to pre-existing safety and pharmacokinetic data. nih.govnih.gov

The repurposing potential of this compound could be explored in several therapeutic areas:

Neurological and Psychiatric Disorders: As an anxiolytic, this compound could be investigated for its potential in treating other anxiety-related conditions, or even mood disorders, by exploring its effects on different neurotransmitter systems. Other phenylpiperazine derivatives, such as Cariprazine, have been repurposed for various psychiatric disorders. nih.gov

Cardiovascular Conditions: Its adrenolytic properties suggest potential applications in conditions where adrenergic system modulation is beneficial, such as certain types of hypertension or other cardiovascular disorders.

Beyond its Original Indications: Broader screening efforts, potentially through in silico methods or high-throughput phenotypic screening, could reveal unexpected activities. For example, some antipsychotic drugs have shown repurposing potential as efflux pump inhibitors in cancer and infectious diseases. nih.govnih.gov While this compound is not an antipsychotic, its phenylpiperazine structure might lend itself to exploring such mechanisms if supported by initial screening.

Formulation Enhancements: Research on cocrystallization with dicarboxylic acids has shown potential to enhance the solubility of phenylpiperazine derivatives, which could improve the bioavailability and therapeutic efficacy of this compound in new applications. researchgate.netnih.gov

The known chemical structure and initial pharmacological profile of this compound provide a foundation for systematic investigation into new therapeutic uses, potentially leading to its eventual clinical application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.